
Benzyl (1-(4-hydroxyphenyl)propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (1-(4-hydroxyphenyl)propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a 4-hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(4-hydroxyphenyl)propan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(4-hydroxyphenyl)propan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Benzyl (1-(4-hydroxyphenyl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of 1-(4-hydroxyphenyl)propan-2-amine.
Substitution: Formation of various substituted benzyl carbamates.
科学的研究の応用
Benzyl (1-(4-hydroxyphenyl)propan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor, particularly for acetylcholinesterase and butyrylcholinesterase.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzyl (1-(4-hydroxyphenyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.
類似化合物との比較
Similar Compounds
Benzylcarbamate: Lacks the 4-hydroxyphenyl group and has different chemical properties.
Benzyl (2-(4-fluorophenyl)propan-2-yl)carbamate: Contains a fluorine atom, which alters its reactivity and biological activity.
Benzyl (1,3-dihydroxypropan-2-yl)carbamate: Has additional hydroxyl groups, affecting its solubility and reactivity.
Uniqueness
Benzyl (1-(4-hydroxyphenyl)propan-2-yl)carbamate is unique due to the presence of the 4-hydroxyphenyl group, which imparts specific chemical and biological properties. This group enhances its potential as an enzyme inhibitor and provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
benzyl N-[1-(4-hydroxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C17H19NO3/c1-13(11-14-7-9-16(19)10-8-14)18-17(20)21-12-15-5-3-2-4-6-15/h2-10,13,19H,11-12H2,1H3,(H,18,20) |
InChIキー |
AEBVWSDCDOPTRW-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


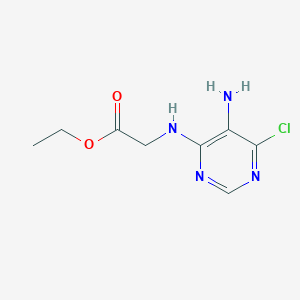
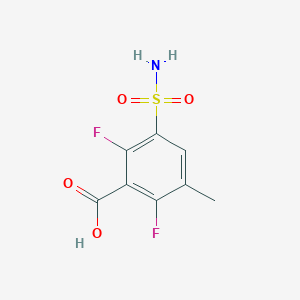
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
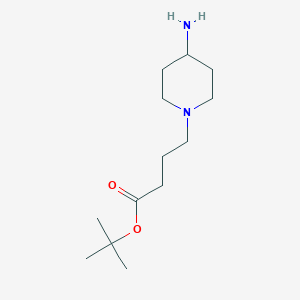
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
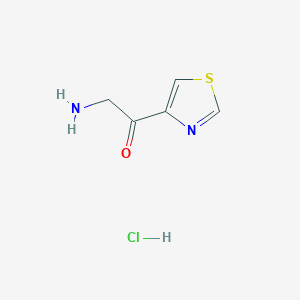
![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)
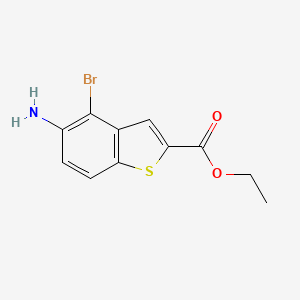
![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)
![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
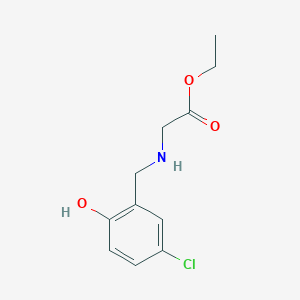
![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
